

# Preclinical Profile of (S)-Baxdrostat: A Technical Guide on Pharmacokinetics Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(S)-Baxdrostat (formerly known as RO6836191 and CIN-107) is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11 This novel therapeutic agent represents a targeted approach for managing conditions associated with elevated aldosterone levels, such as resistant hypertension.[2][3] The high homology between aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), the enzyme responsible for the f of cortisol synthesis, has historically challenged the development of selective inhibitors. (S)-Baxdrostat has demonstrated significant selectivity for C over CYP11B1, thereby minimizing the risk of off-target effects on cortisol production. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of (S)-Baxdrostat, summarizing key data from in vitro and in vivo models.

#### **Mechanism of Action**

**(S)-Baxdrostat** exerts its pharmacological effect by competitively inhibiting aldosterone synthase, the key enzyme responsible for the conversion of 1 deoxycorticosterone to aldosterone in the adrenal cortex. This inhibition leads to a dose-dependent reduction in aldosterone levels.



Click to download full resolution via product page

Caption: Mechanism of action of (S)-Baxdrostat.

## **Pharmacodynamics**

The pharmacodynamic profile of **(S)-Baxdrostat** has been characterized through a series of in vitro and in vivo preclinical studies, demonstrating its I potency and selectivity.

## In Vitro Potency and Selectivity



# Foundational & Exploratory

Check Availability & Pricing

(S)-Baxdrostat is a potent inhibitor of aldosterone synthase with a reported Ki of 13 nmol/L.[2] Critically, it exhibits over 100-fold selectivity for aldoste synthase (CYP11B2) compared to 11β-hydroxylase (CYP11B1).[2]

| Parameter                                         | Value     | Reference |  |  |
|---------------------------------------------------|-----------|-----------|--|--|
| Ki for Aldosterone Synthase (CYP11B2)             | 13 nmol/L | [2]       |  |  |
| Selectivity (CYP11B2 vs. CYP11B1)                 | >100-fold | [2]       |  |  |
| Table 1: In Vitro Potency and Selectivity of (S)- |           |           |  |  |
| Baxdrostat.                                       |           |           |  |  |

## In Vivo Pharmacodynamics in Cynomolgus Monkeys

Preclinical studies in cynomolgus monkeys have been instrumental in characterizing the in vivo effects of (S)-Baxdrostat.

Experimental Protocol: ACTH Challenge in Cynomolgus Monkeys

To assess the in vivo activity and selectivity of **(S)-Baxdrostat**, a study was conducted in cynomolgus monkeys. A single oral dose of **(S)-Baxdrostat** administered, followed by a challenge with adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis. This model allows for the simultaneous evaluation of the inhibitor's effect on both aldosterone and cortisol production under stimulated conditions. Preclinical investigations in cynomolgus mushowed that **(S)-Baxdrostat** inhibited the synthesis of aldosterone without impacting the rise in cortisol induced by adrenocorticotropic hormone.[2][4]

Results: Dose-Dependent Inhibition of Aldosterone

(S)-Baxdrostat demonstrated a dose-dependent reduction in plasma aldosterone levels in ACTH-challenged cynomolgus monkeys. Importantly, ever that caused significant suppression of aldosterone, there was no meaningful effect on plasma cortisol levels, confirming the high selectivity observed

| Dose      | Change in Plasma Aldosterone | Change in Plasma Cortisol | Reference |
|-----------|------------------------------|---------------------------|-----------|
| Vehicle   | Baseline                     | Baseline                  | [5]       |
| Low Dose  | 1                            | No significant change     | [5]       |
| High Dose | 111                          | No significant change     | [5]       |

Table 2: In Vivo Pharmacodynamic Effects of (S)-Baxdrostat in ACTH-Challenged Cynomolgus Monkeys. (Note: Qualitative representation based on reported findings. Specific quantitative dose-response data from preclinical studies is limited in publicly available literature).

```
digraph "Experimental_Workflow_ACTH_Challenge" {
  graph [rankdir="TB", splines=ortho];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];
```



## Foundational & Exploratory

Check Availability & Pricing

```
start [label="Select Cynomolgus Monkeys", shape=ellipse, fillcolor="#FIF3F4", fontcolor="#202124"];
dosing [label="Administer Single Oral Dose\nof (S)-Baxdrostat or Vehicle", fillcolor="#FFFFFF", fontcolor="#202124"];
acth [label="Administer ACTH Challenge", fillcolor="#FFFFFF", fontcolor="#202124"];
sampling [label="Collect Blood Samples", fillcolor="#FFFFFF", fontcolor="#202124"];
analysis [label="Analyze Plasma for\nAldosterone and Cortisol Levels", fillcolor="#FFFFFF", fontcolor="#202120", end [label="Evaluate Dose-Response\nand Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"

start -> dosing [color="#5F6368"];
dosing -> acth [color="#5F6368"];
acth -> sampling [color="#5F6368"];
sampling -> analysis [color="#5F6368"];
```

Caption: Experimental workflow for the ACTH challenge model.

### **Pharmacokinetics**

analysis -> end [color="#5F6368"];

Detailed preclinical pharmacokinetic data for **(S)-Baxdrostat** is not extensively available in the public domain. However, based on the information gat from preclinical and early clinical studies, some key characteristics can be summarized.

#### Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in preclinical models have contributed to the understanding of the ADME properties of **(S)-Baxdrostat**. While specific quantitative data from t preclinical studies are not fully detailed in available publications, the overall profile has guided clinical development. Human studies have reported tha Baxdrostat has a half-life of approximately 29 hours, supporting once-daily dosing.[6]

| PK Parameter                                              | Finding in Preclinical/Early Clinical Studies | Reference |
|-----------------------------------------------------------|-----------------------------------------------|-----------|
| Absorption                                                | Orally bioavailable.                          | [2]       |
| Distribution                                              | Data not available.                           |           |
| Metabolism                                                | Data not available.                           |           |
| Excretion                                                 | Data not available.                           |           |
| Half-life (in humans)                                     | ~29 hours                                     | [6]       |
| Table 3: Summary of Pharmacokinetic Pr<br>(S)-Baxdrostat. | roperties of                                  |           |

#### Conclusion

The preclinical data for **(S)-Baxdrostat** strongly support its profile as a potent and highly selective inhibitor of aldosterone synthase. In vitro studies high affinity for CYP11B2 and its significant selectivity over CYP11B1. These findings are corroborated by in vivo studies in cynomolgus where **(S)-Baxdrostat** effectively reduced aldosterone levels in a dose-dependent manner without affecting cortisol production, even under ACTH stir While comprehensive preclinical pharmacokinetic data are not widely published, the available information has successfully guided the progression of **Baxdrostat** into clinical development, where it continues to show promise as a novel therapeutic for hypertension and other aldosterone-mediated dis Further publication of detailed preclinical ADME and efficacy data in various animal models would be beneficial to the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# Foundational & Exploratory

Check Availability & Pricing

#### References

- 1. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 5. Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the sa selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- · 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Preclinical Profile of (S)-Baxdrostat: A Technical Guide on Pharmacokinetics and Pharmacodynamics]. Bencht [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409782#pharmacokinetics-and-pharmacodynamics-of-s-baxdrostat-in-preclinical-models]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Teacompatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com